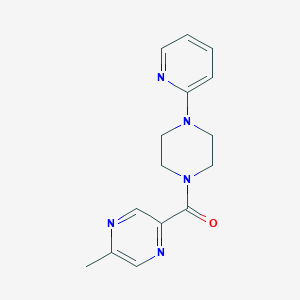

(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, commonly known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of pyridine derivatives with antimicrobial properties. This research involved the condensation of acid chlorides with piperazine derivatives to produce compounds with variable antimicrobial activity against bacteria and fungi. The structural analogs of "(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" were evaluated, highlighting the significance of these compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Pharmacological Evaluation

Tsuno et al. (2017) identified a novel series of methanone derivatives as selective TRPV4 channel antagonists, demonstrating their analgesic effect in models of induced mechanical hyperalgesia. This work indicates the potential therapeutic applications of these compounds in pain management, showcasing the compound's relevance in pharmacological research (Tsuno et al., 2017).

Synthesis and Biological Activity of Triazole Analogues

Research by Nagaraj, Srinivas, and Rao (2018) detailed the synthesis of novel triazole analogues, including structures akin to "(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone," and their evaluation for antibacterial activity. Compounds with specific substituents on the piperazine ring showed significant inhibition of bacterial growth, suggesting a route for further pharmaceutical development (Nagaraj, Srinivas, & Rao, 2018).

Molecular Interaction Studies

A study by Shim et al. (2002) on a structurally related antagonist provided insights into the molecular interactions with the CB1 cannabinoid receptor, offering a framework for understanding the binding mechanisms of similar compounds. This research contributes to the field by elucidating how such molecules might interact with biological targets, influencing the design of new therapeutic agents (Shim et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets, such as tyrosine kinases . These enzymes play a crucial role in signal transduction pathways and are involved in regulating cellular functions such as growth, differentiation, and metabolism .

Mode of Action

It’s likely that it interacts with its targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to cell growth and proliferation . The compound’s interaction with its targets could potentially disrupt these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The compound’s solubility and molecular interactions could potentially influence its bioavailability .

Result of Action

Based on the potential targets and pathways it may affect, the compound could potentially influence cellular growth, differentiation, and metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .

properties

IUPAC Name |

(5-methylpyrazin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-12-10-18-13(11-17-12)15(21)20-8-6-19(7-9-20)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXOTFVSKKNFIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958023.png)

![[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2958025.png)

![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2958026.png)

![1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2958028.png)

![N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline](/img/structure/B2958029.png)

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2958031.png)

![N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958034.png)